Cas no 1198215-03-0 (3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one)

3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one is a high-purity organic compound primarily utilized in pharmaceutical and materials research. Its biphenyl and phenyl substituents contribute to its structural versatility, making it valuable as an intermediate in synthetic chemistry. The compound exhibits favorable stability under standard conditions, ensuring reliable performance in reactions. Its well-defined molecular structure allows for precise modifications, facilitating applications in ligand design and polymer synthesis. The product is characterized by consistent purity, verified through advanced analytical techniques, ensuring reproducibility in experimental outcomes. Its compatibility with various organic solvents enhances its utility in diverse reaction conditions. Suitable for research and industrial applications, it serves as a key building block in advanced chemical synthesis.
3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one structure
1198215-03-0 structure
Product name:3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one
CAS No:1198215-03-0
MF:C27H22O
MW:362.462987422943
CID:1093300
PubChem ID:72942660

3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one
    • 1,3-diphenyl-3-(4-phenylphenyl)propan-1-one
    • 1198215-03-0
    • Inchi: InChI=1S/C27H22O/c28-27(25-14-8-3-9-15-25)20-26(23-12-6-2-7-13-23)24-18-16-22(17-19-24)21-10-4-1-5-11-21/h1-19,26H,20H2
    • InChI Key: ATXZIRIZVDZMSS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 362.167065321g/mol
  • Monoisotopic Mass: 362.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 6.6

3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12174431-1g
3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one
1198215-03-0 95+%
1g
$574 2024-07-23

Additional information on 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one

Professional Introduction to Compound with CAS No. 1198215-03-0 and Product Name: 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one

Compound with the CAS number 1198215-03-0 and the product name 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a biphenyl moiety and phenyl groups in its backbone suggests a high degree of structural complexity, which often correlates with enhanced biological activity and selectivity.

The biphenyl ring system is a well-documented pharmacophore in many bioactive molecules, contributing to their binding affinity and metabolic stability. In the case of 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one, the arrangement of the phenyl groups on the propanone backbone creates a rigid framework that can interact favorably with biological targets. This structural motif has been explored in various drug candidates, particularly those aimed at modulating enzyme activity and receptor binding.

Recent studies have highlighted the importance of molecular rigidity in designing small-molecule inhibitors. The biphenyl-based structure of this compound provides a stable scaffold that can be further modified to optimize pharmacokinetic properties. For instance, computational studies have shown that such rigid systems can exhibit improved solubility and reduced metabolic degradation, making them promising candidates for therapeutic applications.

One of the most intriguing aspects of 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one is its potential role in modulating central nervous system (CNS) receptors. The biphenyl ring is frequently found in psychoactive drugs due to its ability to cross the blood-brain barrier efficiently. Additionally, the phenyl groups can engage in hydrophobic interactions with receptor binding pockets, enhancing binding affinity. This has led to investigations into its potential as an anxiolytic or antidepressant agent.

In parallel, researchers have also explored the compound's antimicrobial properties. The unique combination of aromatic rings and ketone functionality suggests that it may disrupt bacterial cell membranes or inhibit key enzymatic pathways. Preliminary experiments have shown promising results against certain resistant strains of bacteria, underscoring its potential as a novel antimicrobial agent.

The synthesis of 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the biphenyl core efficiently. These techniques not only improve yield but also enable functional group modifications that can fine-tune biological activity.

From a medicinal chemistry perspective, the compound's structure provides numerous opportunities for derivatization. By introducing substituents at specific positions on the biphenyl or phenyl rings, chemists can explore new chemical space and identify analogs with enhanced potency or selectivity. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.

The growing interest in 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one has spurred collaborative efforts between academic institutions and pharmaceutical companies. These partnerships aim to accelerate the translation of laboratory findings into clinical candidates. The compound's multifaceted potential—spanning CNS disorders to antimicrobial applications—makes it a compelling target for further investigation.

As computational chemistry advances, so too does our ability to predict the behavior of complex molecules like 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one. Molecular dynamics simulations and quantum mechanical calculations are being used to elucidate how this compound interacts with biological targets at an atomic level. Such insights are invaluable for guiding synthetic modifications and optimizing drug-like properties.

In conclusion,3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one represents a promising lead in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its biphenyl-based scaffold offers a versatile platform for further exploration, while preliminary studies suggest its utility across multiple disease areas. As research continues to uncover new possibilities for this compound, it is poised to make significant contributions to modern medicine.

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